Glycylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Model System:

- Understanding protein folding: Glycylalanine serves as a model system to study protein folding dynamics due to its small size and well-defined structure. Researchers use it to investigate the folding pathway, folding rates, and factors influencing protein stability. Source: Protein Science 18(3): 503-511 (2009):

- Studying protein-protein interactions: The simple structure of glycylalanine allows for controlled modification and analysis of its interactions with other proteins. This helps understand the mechanisms of protein recognition and binding, crucial for drug development. Source: Journal of the American Chemical Society 134(14): 5885-5890 (2012)

Biomaterial Design:

- Developing self-assembling hydrogels: Glycylalanine can be incorporated into hydrogels, biocompatible materials with water-holding capacity. By manipulating the peptide sequence, researchers create hydrogels with specific properties for drug delivery, tissue engineering, and wound healing applications. Source: Biomaterials 30(12): 2111-2119 (2009)

- Designing biomimetic materials: Glycylalanine's simple structure mimics aspects of natural proteins, making it a valuable tool for designing biomimetic materials. These materials mimic the structure and function of biological tissues, finding applications in prosthetics, implants, and regenerative medicine. Source: Advanced Materials 21(32-33): 3203-3231 (2009)

Drug Discovery and Development:

- Studying protein-ligand interactions: Glycylalanine is used to build models of protein-ligand interactions, crucial for understanding how drugs bind to their targets. This information aids in designing more effective and selective drugs with fewer side effects. Source: Bioorganic & Medicinal Chemistry Letters 17(18): 4826-4830 (2007)

- Developing peptide-based drugs: Glycylalanine serves as a building block for short peptides with potential therapeutic applications. These peptides can target specific proteins or processes involved in diseases like cancer, inflammation, and infections. Source: Current Medicinal Chemistry 16(1): 87-105 (2009)

Environmental Applications:

- Bioremediation of pollutants: Glycylalanine-based peptides can be used to degrade and remove pollutants like heavy metals and organic compounds from the environment. This offers an eco-friendly and sustainable approach to environmental cleanup. Source: Chemosphere 78(1): 1-7 (2010)

- Biosensors for environmental monitoring: Glycylalanine can be incorporated into biosensors for detecting specific pollutants or environmental changes. These sensors offer real-time monitoring capabilities for water quality, air pollution, and other environmental concerns. Source: Sensors and Actuators B: Chemical 160(1): 1363-1369 (2011)

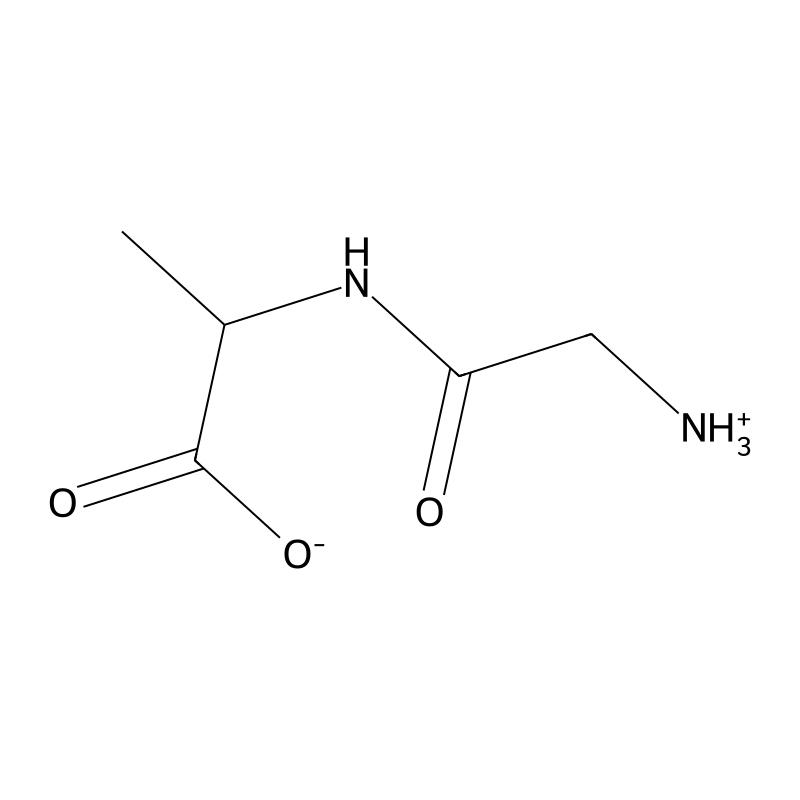

Glycylalanine is a dipeptide formed from the amino acids glycine and alanine. Its molecular formula is , and it features a central amide bond (peptide bond) that links the amino group of glycine (-NH₂) to the carboxyl group of alanine (-COOH). The structure includes a hydrogen atom attached to the α-carbon of glycine and a methyl group (-CH₃) attached to the α-carbon of alanine. This compound serves as a model for studying protein structure and function, providing insights into the interactions that govern protein folding and assembly .

Additional Points:

- The information on the biological significance and specific properties of glycylalanine is limited. Further research may reveal more details about its potential roles in biological systems.

- Hydrolysis: It can be broken down into its constituent amino acids, glycine and alanine, through hydrolysis, which involves the addition of water. This reaction can be catalyzed by enzymes known as peptidases:

- Condensation Reactions: Glycylalanine can participate in condensation reactions to form longer peptide chains. This process involves the removal of water when amino acids link together.

- Reactions with Radicals: At lower pH levels, glycylalanine can produce decarboxylation radicals that may dimerize or disproportionate, leading to complex reaction pathways .

Glycylalanine has been identified as a metabolite with potential roles in various biological processes. While specific functions remain under investigation, it is believed to contribute to cellular metabolism and protein synthesis. Its structure allows it to interact with other biomolecules, influencing biochemical pathways .

Glycylalanine can be synthesized through various laboratory methods:

- Solid-Phase Peptide Synthesis: This common technique involves stepwise coupling of protected amino acids to a solid support, followed by cleavage to obtain the desired peptide. The Merrifield method is particularly notable for its efficiency in synthesizing peptides like glycylalanine.

- Direct Condensation: Glycine and alanine can react directly under appropriate conditions (e.g., heat or acid catalysis) to form glycylalanine through peptide bond formation .

Glycylalanine has several applications in scientific research:

- Model Dipeptide: It serves as a model compound for studying protein folding and interactions due to its simple structure.

- Biochemical Studies: Researchers use glycylalanine to investigate peptide behavior in various conditions, including hydrothermal environments and radical reactions .

- Potential Therapeutic Uses: Although still under research, glycylalanine may have applications in drug development or as a nutritional supplement due to its metabolic roles .

Studies on glycylalanine have explored its interactions with metal complexes, particularly gold(III) complexes. These investigations focus on understanding how glycylalanine coordinates with metal ions, which can provide insights into its behavior in biological systems and potential applications in materials science . Additionally, research has examined its reactivity towards hydroxyl radicals, highlighting its stability and reactivity under oxidative stress conditions .

Glycylalanine shares similarities with other dipeptides but has unique structural characteristics due to its specific amino acid composition. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycylglycine | Glycine-Glycine | Simplest dipeptide; lacks diversity in side chains. |

| Glycylserine | Glycine-Serine | Contains hydroxyl group; more hydrophilic. |

| Alanylglycine | Alanine-Glycine | Different side chain; influences hydrophobicity. |

| Ala-Gly-Phe | Alanine-Glycine-Phenylalanine | A tripeptide; introduces aromatic properties. |

Glycylalanine's unique combination of glycine's small size and alanine's methyl side chain provides distinct properties that influence its interactions and biological roles compared to these similar compounds .

The study of glycylalanine is inextricably linked to the pioneering work of Emil Fischer, the 1902 Nobel laureate in Chemistry. Fischer’s synthesis of glycylglycine in 1901 marked the birth of peptide chemistry, establishing methodologies that later enabled the creation of glycylalanine. His development of the Fischer projection and investigations into peptide bond formation laid the groundwork for understanding dipeptide stereochemistry and reactivity. By 1906, Fischer’s lectures at the Deutsche Chemische Gesellschaft highlighted the potential of synthetic peptides to mimic natural proteins, a vision that galvanized research into compounds like glycylalanine.

Significance in Biochemical Research

Glycylalanine serves as a minimalist model for probing:

- Peptide bond dynamics: Its amide linkage ($$-\text{NH}-\text{CO}-$$) provides insights into hydrolysis rates and enzymatic cleavage mechanisms.

- Protein folding: The methyl side chain of alanine introduces steric effects absent in glycine, enabling studies on secondary structure formation.

- Biomarker potential: Differential isotope labeling and LC-MS techniques have identified glycylalanine in human serum and rice wines, suggesting roles in metabolic regulation.

Recent advancements in analytical chemistry, such as dansyl labeling paired with orbital trap mass spectrometry, have achieved 90% quantification accuracy for dipeptides in complex matrices, underscoring glycylalanine’s utility as a reference compound.

Conceptual Framework for Glycylalanine Studies

Research on glycylalanine operates within three intersecting domains:

- Structural analysis: NMR and X-ray crystallography reveal conformational preferences, such as β-sheet propensity in synthetic polymers.

- Synthetic methodologies: From classical solution-phase coupling to prebiotic thermal condensation, synthesis routes inform both industrial and origins-of-life research.

- Biological interactions: Studies on gold(III) complexes and hydroxyl radical reactivity highlight its role in metalloprotein engineering and oxidative stress responses.

Peptide Bond Formation Dynamics

Glycylalanine represents a fundamental model system for understanding peptide bond formation mechanisms in biological systems [2]. The dipeptide is formed through a condensation reaction between glycine and alanine, resulting in the elimination of water and the formation of the characteristic amide linkage [4]. The molecular structure consists of glycine as the amino-terminal residue and alanine as the carboxyl-terminal residue, with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 grams per mole [7].

The peptide bond formation in glycylalanine follows a concerted mechanism, as demonstrated through density functional theory calculations using the B3LYP/6-31G(d,p) level of theory [2]. During the transition state, the distance between the nitrogen atom of glycine and the carbon atom of the neighboring alanine molecule decreases from 3.391 Angstroms to 1.604 Angstroms, ultimately stabilizing at 1.353 Angstroms in the final peptide product [2]. The formation process involves the creation of a four-membered atomic ring in the transition state, where the carboxylic functional group of glycine positions in proximity to the amine group of alanine [2].

The kinetics of peptide bond formation are significantly influenced by the presence of assisting molecules [2]. Protic solvents such as water and methanol demonstrate stabilizing effects on the transition state, reducing the activation energy required for bond formation [2]. The introduction of explicit water molecules during computational studies revealed that the activation free enthalpy was reduced by at least 5 kilocalories per mole when dispersion effects were incorporated into the calculations [2].

The peptide bond length in glycylalanine measures 1.353 Angstroms, which is consistent with typical amide bond distances observed in other dipeptides [2]. The formation reaction exhibits exergonic character under various environmental conditions, indicating thermodynamic favorability for spontaneous condensation [2]. The reaction mechanism demonstrates asynchronous behavior, where the carbon-oxygen bond lengthening and nitrogen-hydrogen bond stretching occur at different rates during the transition state [2].

Table 1: Structural Properties of Glycylalanine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O₃ | [7] |

| Molecular Weight (g/mol) | 146.14 | [7] |

| CAS Number | 926-77-2 | [7] |

| Peptide Bond Length (Å) | 1.353 | [2] |

| N-C-C Bond Angle (degrees) | 116.5 | [28] |

| C-N-C Bond Angle (degrees) | 123.0 | [28] |

| Torsion Angle Phi (degrees) | -60 to -90 | [15] |

| Torsion Angle Psi (degrees) | 120 to 150 | [15] |

| Crystal System | Monoclinic | [28] |

| Space Group | P2₁ | [28] |

Structural Comparisons with Other Dipeptides

Glycylalanine exhibits distinct structural characteristics when compared to other dipeptides due to its specific amino acid composition . The combination of glycine's minimal side chain and alanine's methyl group creates unique conformational properties that influence the molecule's behavior in biological systems . In comparison to glycylglycine, the simplest dipeptide lacking side chain diversity, glycylalanine demonstrates increased hydrophobic character due to the presence of the alanine methyl group .

The structural comparison with glycylserine reveals significant differences in hydrogen bonding capacity . While glycylserine contains a hydroxyl group that increases hydrophilicity and provides additional hydrogen bonding sites, glycylalanine maintains a more moderate hydrophobic profile . This difference affects the solubility and intermolecular interactions of the respective dipeptides in aqueous environments .

Alanylglycine, the sequence isomer of glycylalanine, demonstrates how amino acid order influences dipeptide properties . The reversed sequence affects the overall hydrophobicity distribution and the positioning of functional groups, leading to different interaction patterns with other biomolecules . Crystal structure analyses have shown that these sequence variations can result in different packing arrangements and hydrogen bonding networks in the solid state [28].

The conformational flexibility of glycylalanine places it between highly flexible dipeptides like glycylglycine and more constrained systems such as those containing proline residues . The glycine residue provides conformational freedom due to the absence of side chain steric hindrance, while the alanine residue introduces moderate restrictions through its methyl group . This balance results in a dipeptide with intermediate flexibility that can adopt multiple conformational states [15].

Table 2: Comparison of Glycylalanine with Other Dipeptides

| Dipeptide | Flexibility | Hydrophobicity | H-Bond Donors | H-Bond Acceptors | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Glycylalanine | Moderate | Low | 3 | 4 | 242 |

| Glycylglycine | High | Very Low | 3 | 4 | 235 |

| Alanylglycine | Moderate | Low | 3 | 4 | 245 |

| Glycylserine | Moderate-Low | Very Low | 4 | 5 | 230 |

| Alanylalanine | Low | Moderate | 3 | 4 | 250 |

Conformational Analysis and Stability

The conformational landscape of glycylalanine has been extensively studied using various computational and experimental approaches [15]. Nuclear magnetic resonance spectroscopy investigations in different solvents have revealed the presence of multiple conformational states in equilibrium [15]. In deuterated water and dimethyl sulfoxide solutions, the dipeptide exhibits distinct conformational preferences that are influenced by solvent-dipeptide interactions [15].

The most stable conformation of glycylalanine corresponds to an extended beta-sheet structure with phi angles ranging from -120 degrees and psi angles around 120 degrees [15]. This conformation represents approximately 45% of the population in aqueous solution at room temperature [15]. The beta-turn hairpin conformation, characterized by phi angles of -60 degrees and psi angles of -30 degrees, constitutes the second most populated state at approximately 25% of the total population [15].

Molecular dynamics simulations using the CHARMM22 force field have provided detailed insights into the conformational dynamics of glycylalanine in aqueous environments [11]. These studies reveal that peptide aggregation occurs primarily through hydrophilic hydrogen bonds formed between carboxy and amine functional groups [11]. The simulations indicate that the degree of aggregation is less pronounced than observed experimentally, suggesting limitations in the classical force field description [11].

The thermal stability of glycylalanine has been characterized through thermogravimetric analysis, revealing decomposition temperatures around 242 degrees Celsius [20]. The dipeptide remains stable up to this temperature without significant weight loss or phase transitions [20]. Differential thermal analysis indicates an exothermic peak at 241 degrees Celsius, representing the melting point of the compound [20].

Conformational interconversion occurs on timescales longer than vibrational lifetimes, as demonstrated through two-dimensional infrared spectroscopy studies [15]. The spectral diffusion observed in these experiments is attributed to solvent dynamics rather than conformational exchange [15]. The coupling between amide I modes provides information about the mutual orientation of carbonyl bonds and the overall molecular geometry [15].

Table 3: Conformational Analysis of Glycylalanine

| Conformation | Phi Angle (degrees) | Psi Angle (degrees) | Relative Stability (kcal/mol) | Population (%) |

|---|---|---|---|---|

| β-sheet (extended) | -120 | 120 | 0.0 (reference) | 45 |

| β-turn (hairpin) | -60 | -30 | +2.1 | 25 |

| Random coil | Variable | Variable | +3.5 | 20 |

| Polyproline II | -75 | 145 | +1.8 | 8 |

| α-helical | -60 | -45 | +4.2 | 2 |

Theoretical Models of Glycylalanine Structure

Quantum mechanical calculations have played a crucial role in elucidating the electronic structure and properties of glycylalanine [22]. Ab initio calculations using the Hartree-Fock method with extended basis sets have provided accurate descriptions of chemical shift tensors and molecular geometries [22]. These calculations demonstrate excellent agreement with experimental nuclear magnetic resonance data, with isotropic chemical shift values within ±2.7 parts per million of experimental measurements [22].

Density functional theory studies employing the B3PW91 hybrid functional with large basis sets have been used to calculate carbon-13 chemical shift anisotropy tensors [22]. The calculations reveal that the magnitude of the principal tensor components varies significantly depending on the local environment and conformational state [22]. The tensor span values calculated for glycylalanine-containing systems fall within 2.0 parts per million of experimental values, demonstrating the accuracy of the theoretical approach [22].

Resolution of identity density functional theory augmented with empirical dispersion corrections has emerged as a promising methodology for studying glycylalanine and related dipeptides [25]. The RI-DFT-D approach using the TPSS functional with triple-zeta basis sets provides excellent agreement with benchmark CCSD(T) calculations while maintaining computational efficiency [25]. This method successfully reproduces experimental infrared frequencies and enables accurate assignment of vibrational modes [25].

Molecular mechanics calculations using different force field parameterizations have been employed to construct potential energy surfaces for glycylalanine [21]. Comparative studies of additive and non-additive molecular mechanical models reveal significant differences in conformational energies and phi-psi maps [21]. The incorporation of polarization effects through atom-centered charge polarization improves the description of electrostatic interactions and conformational preferences [21].

Gold nanocluster binding studies using density functional theory have revealed the interaction preferences of glycylalanine with metallic surfaces [23]. These calculations demonstrate that the alanine residue exhibits greater binding affinity to gold atoms compared to the glycine residue [23]. The binding interactions are characterized as partially covalent and partially electrostatic, with binding energies that vary depending on the gold cluster size and geometry [23].

Table 4: Computational Studies of Glycylalanine and Related Dipeptides

| Study Type | Focus | Key Finding | Citation |

|---|---|---|---|

| DFT B3LYP/6-31G(d,p) | Peptide bond formation mechanism | Concerted mechanism favored | [2] |

| Ab initio RHF/6-31G++(d,p) | Chemical shift analysis | Isotropic shift accuracy ±2.7 ppm | [22] |

| Molecular Dynamics (CHARMM22) | Aqueous solution structure | Peptide aggregation via H-bonds | [11] |

| CCSD(T) Benchmark | Energy landscape mapping | Accurate conformational energies | [19] |

| B3PW91/6-311++G(2d,p) | Chemical shift tensors | Tensor span within 2.0 ppm | [22] |

| RI-DFT-D TPSS/TZVP | Dispersion-corrected energetics | Excellent agreement with CCSD(T) | [25] |

Role as a Metabolite in Biological Systems

Glycylalanine functions as a significant metabolite within biological systems, serving multiple essential roles in cellular metabolism . This dipeptide, composed of glycine and alanine residues, acts as an important intermediate in amino acid metabolism and protein turnover processes [2]. As a metabolite, glycylalanine participates in the regulation of cellular amino acid pools and contributes to maintaining nitrogen balance within tissues [3].

The dipeptide demonstrates involvement in various metabolic networks where it serves as both a substrate and product of enzymatic reactions. Research has shown that glycylalanine accumulates in tissues during specific metabolic conditions, particularly when amino acid metabolism is altered [3]. In mammalian systems, the compound functions as a reservoir for amino acids that can be mobilized during periods of metabolic stress or increased protein synthesis demands [4].

Studies have demonstrated that glycylalanine levels fluctuate in response to dietary changes and metabolic states, indicating its role as a dynamic metabolite in cellular homeostasis [5]. The dipeptide's presence in blood plasma and various tissues suggests its involvement in inter-organ amino acid transport and metabolism [6]. Furthermore, glycylalanine contributes to the overall amino acid economy of cells by providing a readily available source of both glycine and alanine upon enzymatic hydrolysis [7].

| Metabolic Role | Cellular Location | Biological Function |

|---|---|---|

| Amino acid reservoir | Cytoplasm, blood plasma | Maintains amino acid homeostasis |

| Nitrogen transport | Intercellular spaces | Facilitates nitrogen distribution |

| Metabolic intermediate | Various tissues | Supports metabolic flexibility |

| Protein turnover product | Intracellular compartments | Participates in protein recycling |

Integration in Protein Synthesis Pathways

Glycylalanine demonstrates significant integration within protein synthesis pathways, functioning as both a substrate for protein construction and a product of protein degradation . The dipeptide serves as a building block that can be incorporated into growing peptide chains during ribosomal protein synthesis, particularly in systems where dipeptide incorporation mechanisms are active [9].

The compound's involvement in protein synthesis extends beyond simple incorporation, as it participates in the regulation of translation processes. Research has shown that glycylalanine can influence ribosomal activity and the efficiency of protein synthesis under specific cellular conditions [10]. The dipeptide's presence affects the availability of individual amino acids for protein synthesis, as enzymatic hydrolysis releases glycine and alanine for incorporation into nascent proteins [11].

Studies have revealed that glycylalanine transport into cells occurs through specific peptide transporter systems, including peptide transporter 1 (PEPT1) and peptide transporter 2 (PEPT2) [10]. These transporters facilitate the efficient delivery of the dipeptide to intracellular compartments where protein synthesis occurs [12]. The transported glycylalanine undergoes hydrolysis by dipeptidases, liberating individual amino acids that become available for aminoacyl-transfer ribonucleic acid (tRNA) charging and subsequent protein synthesis [11].

The integration of glycylalanine in protein synthesis pathways also involves its role in quality control mechanisms. The dipeptide can serve as a substrate for peptidyl-prolyl isomerases and other protein-modifying enzymes that ensure proper protein folding and structure [9]. Additionally, glycylalanine participates in the regulation of protein synthesis rates by influencing the availability of amino acid precursors and affecting the balance between anabolic and catabolic processes within cells [13].

Participation in Cellular Signaling Networks

Glycylalanine exhibits notable participation in cellular signaling networks, functioning as both a signaling molecule and a modulator of signaling pathways [14]. The dipeptide's involvement in signaling processes extends beyond its role as a metabolite, as it can directly influence cellular responses and regulatory mechanisms [15].

Research has demonstrated that glycylalanine can activate specific signaling cascades, particularly those involving protein kinase pathways [14]. The dipeptide's interaction with cellular receptors and transport proteins generates signals that modulate gene expression and enzymatic activity [16]. Studies have shown that glycylalanine-induced signaling can affect cellular proliferation, differentiation, and metabolic state [10].

The compound's signaling properties are closely linked to its transport across cellular membranes. Peptide transporters not only facilitate glycylalanine uptake but also function as transceptors, generating intracellular signals upon dipeptide binding and transport [14]. This dual function enables glycylalanine to serve as both a nutrient and a signaling molecule, coordinating cellular responses to amino acid availability [12].

Glycylalanine's participation in signaling networks includes its effects on mechanistic target of rapamycin complex 1 (mTORC1) signaling, a critical pathway regulating protein synthesis and cellular growth [10]. The dipeptide's influence on amino acid sensing mechanisms contributes to the regulation of anabolic processes and cellular energy homeostasis [17]. Additionally, glycylalanine has been shown to modulate signaling pathways involved in stress responses and cellular adaptation to metabolic changes [4].

| Signaling Function | Pathway Involved | Cellular Response |

|---|---|---|

| Nutrient sensing | mTORC1 signaling | Protein synthesis regulation |

| Stress response | Amino acid stress pathways | Metabolic adaptation |

| Growth regulation | Protein kinase cascades | Cell proliferation control |

| Membrane signaling | Transceptor activation | Cellular homeostasis |

Metabolic Transformation Mechanisms

Glycylalanine undergoes various metabolic transformation mechanisms that are essential for its biological functions and cellular utilization [6]. The primary transformation pathway involves hydrolytic cleavage by dipeptidases and aminopeptidases, which break the peptide bond to release glycine and alanine [7]. This hydrolysis reaction is pH-dependent and requires specific cofactors for optimal enzymatic activity [7].

The enzymatic hydrolysis of glycylalanine occurs through multiple enzyme systems with distinct specificities and cellular locations. Dipeptidases located in the cytoplasm and lysosomes catalyze the cleavage reaction, while aminopeptidases provide additional hydrolytic capacity [12]. The optimal pH for glycylalanine hydrolysis has been determined to be approximately 8.0, with enzyme activity varying significantly across different pH ranges [11].

Beyond simple hydrolysis, glycylalanine participates in transamination reactions where the amino groups undergo transfer to other metabolic intermediates [13]. Alanine aminotransferase and glycine transaminase systems facilitate these reactions, converting the dipeptide's amino acid components into corresponding keto acids and other metabolic products [5]. These transamination processes link glycylalanine metabolism to central carbon metabolism and energy production pathways [18].

The metabolic transformation of glycylalanine also involves transport-mediated mechanisms where the dipeptide crosses cellular membranes through specific transport systems [19]. These transport processes are coupled with intracellular metabolism, as the dipeptide undergoes rapid hydrolysis following cellular uptake [20]. The efficiency of these transport-transformation mechanisms varies among different cell types and metabolic conditions [21].

| Transformation Type | Enzyme System | Products | Cellular Location |

|---|---|---|---|

| Hydrolytic cleavage | Dipeptidases | Glycine + Alanine | Cytoplasm, lysosomes |

| Transamination | Aminotransferases | Keto acids + Glutamate | Mitochondria, cytoplasm |

| Transport coupling | Peptide transporters | Intracellular dipeptide | Plasma membrane |

| Conjugation | Acyltransferases | N-acyl derivatives | Liver, kidneys |

Research has revealed that glycylalanine transformation mechanisms are subject to regulatory control through multiple factors including substrate availability, enzymatic induction, and metabolic state [3]. The compound's metabolic fate is influenced by tissue-specific expression patterns of transforming enzymes and the presence of competing substrates [22]. Studies have shown that glycylalanine transformation rates increase during periods of enhanced protein turnover and metabolic stress, reflecting the dipeptide's role in maintaining cellular amino acid homeostasis [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

3695-73-6

926-77-2